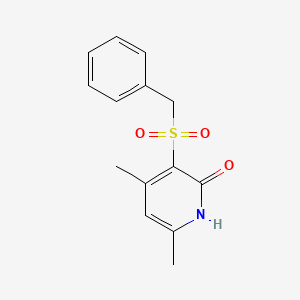

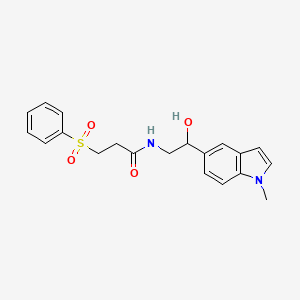

3-(benzylsulfonyl)-4,6-dimethyl-2(1H)-pyridinone

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Synthesis Analysis

This involves detailing the methods and reactions used to synthesize the compound. It may also include yield percentages and reaction conditions .Molecular Structure Analysis

This involves the use of techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry to determine the compound’s molecular structure .Chemical Reactions Analysis

This involves studying the compound’s reactivity, including its reactions with other compounds and its role as a reactant or product in chemical reactions .Physical And Chemical Properties Analysis

This involves detailing the compound’s physical properties (such as melting point, boiling point, and solubility) and chemical properties (such as reactivity and stability) .Wissenschaftliche Forschungsanwendungen

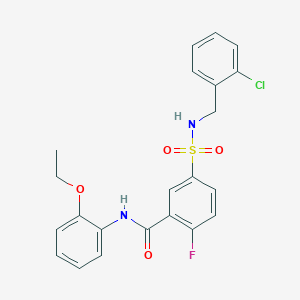

Electronic and Magnetic Applications

The study by Edder et al. (2000) delves into the unusual electronic effects of electron-withdrawing sulfonamide groups in optically and magnetically active self-assembled noncovalent heterodimetallic d-f podates. The research presents the synthesis of a complex ligand incorporating sulfonamide and sulfonate groups, demonstrating its interaction with various metal ions. This work underscores the potential of sulfonamide derivatives in creating materials with tunable electronic and magnetic properties, specifically through the manipulation of sigma and pi bonding and the exploration of spin-crossover processes (Edder et al., 2000).

Green Chemistry and Synthesis

Gilbile et al. (2017) describe a green chemistry approach to synthesizing 2-chloromethyl-4-methanesulfonyl-3-methyl pyridine, highlighting the environmental benefits of modified synthetic pathways. Although the target compound differs slightly from 3-(benzylsulfonyl)-4,6-dimethyl-2(1H)-pyridinone, the principles of using less hazardous chemicals and producing fewer byproducts are relevant to the broader context of sustainable chemical synthesis. This approach emphasizes the importance of environmentally friendly methods in creating compounds with sulfonamide and sulfonyl groups (Gilbile et al., 2017).

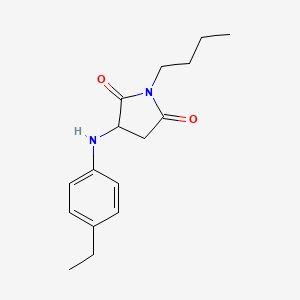

Catalysis and Organic Synthesis

Research by Moosavi-Zare et al. (2013) introduces an ionic liquid, namely sulfonic acid functionalized pyridinium chloride, used as an efficient and reusable catalyst for synthesizing a range of organic compounds. While the specific chemical this compound is not mentioned, the study illustrates the utility of sulfonamide-based catalysts in facilitating various chemical reactions, including multi-component condensations, under solvent-free conditions. This exemplifies the role of sulfonamide derivatives in enhancing the efficiency and sustainability of chemical syntheses (Moosavi-Zare et al., 2013).

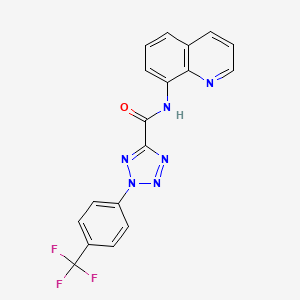

Material Science and Polymer Chemistry

Liu et al. (2013) explore the synthesis and properties of novel soluble fluorinated polyamides containing pyridine and sulfone moieties. These materials, derived from diamines including pyridine units, showcase high thermal stability, good solubility in organic solvents, and unique electrical properties. Such research underscores the potential of pyridinone derivatives in developing advanced materials with specific electrical and mechanical characteristics, suitable for a variety of applications in material science and engineering (Liu et al., 2013).

Wirkmechanismus

Safety and Hazards

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

3-benzylsulfonyl-4,6-dimethyl-1H-pyridin-2-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H15NO3S/c1-10-8-11(2)15-14(16)13(10)19(17,18)9-12-6-4-3-5-7-12/h3-8H,9H2,1-2H3,(H,15,16) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NJCSDSCOEVVWPF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C(=O)N1)S(=O)(=O)CC2=CC=CC=C2)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H15NO3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

277.34 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![8-{3-[(3-Chlorophenyl)methoxy]phenyl}-1,3-dimethyl-1,3,5-trihydroimidazolidino [1,2-h]purine-2,4-dione](/img/structure/B2690515.png)

![Ethyl 2-[[5-[(4-benzoylbenzoyl)amino]-1,3,4-thiadiazol-2-yl]sulfanyl]acetate](/img/structure/B2690516.png)

![N-[[1-(6,7-Dihydro-5H-pyrrolo[2,1-c][1,2,4]triazol-3-ylmethyl)piperidin-4-yl]methyl]-3-methoxy-N-methylpyrazin-2-amine](/img/structure/B2690519.png)

![Methyl 2-[5-(methylamino)-1,3,4-thiadiazol-2-yl]acetate](/img/structure/B2690526.png)

![3-(2-methoxyphenyl)-N-(2-(2-methyl-4-oxothieno[2,3-d]pyrimidin-3(4H)-yl)ethyl)propanamide](/img/structure/B2690529.png)

![6-[4-(5-Bromopyrimidin-2-yl)-1,4-diazepan-1-yl]-3-methyl-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B2690534.png)